
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine
Descripción general
Descripción
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrClF2NO. It has a molecular weight of 258.45 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is 1S/C6H3BrClF2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Spectroscopic and Density Functional Theory Studies
- The molecule has been characterized spectroscopically, providing insights into its structure and properties through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) has been applied to investigate its geometric structure, vibrational frequencies, and chemical shift values, enhancing understanding of its electronic and optical properties (Vural & Kara, 2017).
Chemical Synthesis and Structural Analysis
- The molecule serves as a precursor or intermediate in the synthesis of complex chemical structures. For instance, it has been involved in the synthesis of Meldrum’s Acid derivatives, showcasing its utility in organic synthesis and the development of novel compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Catalysis and Chemical Reactions
- It has been used in catalyzed chemical reactions, such as selective amination processes, demonstrating its role in producing specific pyridine derivatives with high yield and chemoselectivity, which is crucial for pharmaceutical and material science applications (Ji, Li, & Bunnelle, 2003).
Material Science and Polymerization
- Research has explored its use in polymerization processes to create well-defined polymeric materials. For example, nickel-catalyzed polymerization of related pyridine derivatives has been investigated, contributing to the development of new polymeric materials with potential applications in electronics, coatings, and as functional materials (Nanashima, Yokoyama, & Yokozawa, 2012).
Antimicrobial Studies and DNA Interaction
- The molecule's derivatives have been studied for their antimicrobial activities and interaction with DNA, offering potential applications in developing new antimicrobial agents and understanding the molecular basis of drug-DNA interactions to design better pharmaceuticals (Vural & Kara, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Propiedades
IUPAC Name |
5-bromo-3-chloro-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABKBOUVVDEFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine | |
CAS RN |
1214332-88-3 | |
| Record name | 5-bromo-3-chloro-2-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



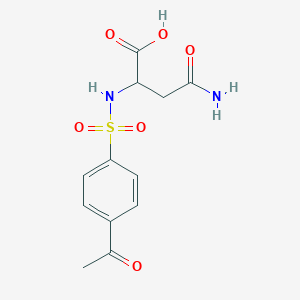
![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)
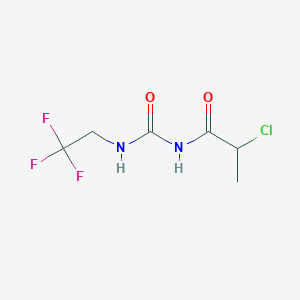
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

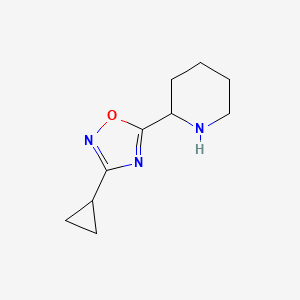


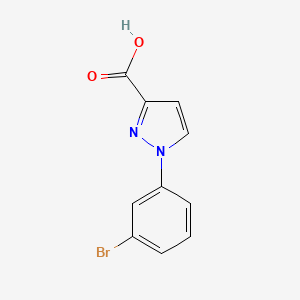
![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)
![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
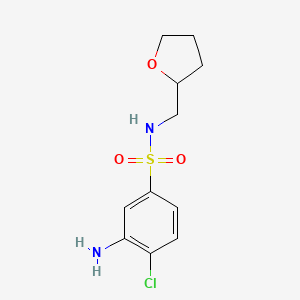
![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)